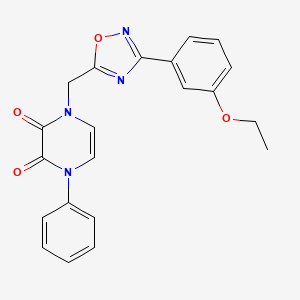

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Beschreibung

This compound features a pyrazine-2,3-dione core substituted with a phenyl group at position 4 and a methyl-linked 3-(3-ethoxyphenyl)-1,2,4-oxadiazole moiety at position 1. The ethoxyphenyl substituent on the oxadiazole ring may enhance lipophilicity and influence binding interactions in biological systems.

Eigenschaften

IUPAC Name |

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-2-28-17-10-6-7-15(13-17)19-22-18(29-23-19)14-24-11-12-25(21(27)20(24)26)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWMRLTVOWMSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an oxadiazole ring and a pyrazine moiety. Its molecular formula is with a molecular weight of approximately 366.39 g/mol. The presence of the oxadiazole and pyrazine rings is significant as these structures are often associated with various pharmacological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

- Enzymatic Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, thereby modulating cellular functions.

- Receptor Binding: It may bind to receptors influencing signal transduction pathways.

- DNA Interaction: Potential interactions with DNA could affect gene expression and cellular proliferation.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, derivatives similar to the target compound have been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 1 | Escherichia coli | 15 |

| 2 | Staphylococcus aureus | 18 |

Anticancer Activity

Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study evaluated its effects on human cancer cell lines and found that it reduced cell viability significantly.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

One notable study focused on the synthesis and biological evaluation of several derivatives of the compound. The results indicated that modifications to the phenyl and oxadiazole groups significantly influenced the biological activity.

Study Findings

- Synthesis Methodology: The compounds were synthesized using standard organic synthesis techniques involving cyclization reactions.

- Biological Testing: The synthesized compounds were tested for their antimicrobial and anticancer activities using standard protocols.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of pyrazine-dione and ethoxyphenyl-oxadiazole motifs. Below is a comparative analysis with key analogs:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl, trifluoromethoxy) in analogs enhance metabolic stability and target binding . The ethoxy group in the target compound may offer moderate lipophilicity without extreme electron withdrawal. Chlorophenyl vs.

Biological Activity Trends: Oxadiazole-pyridinone hybrids (e.g., ) show mitochondrial inhibition, suggesting the target compound’s pyrazine-dione core could interact with redox-sensitive enzymes. Dual oxadiazole motifs (as in ) are rare but may enhance rigidity and selectivity for enzyme active sites.

Synthetic Accessibility :

- Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and oxadiazole cyclization (using reagents like TBTU) are common in analogs . The target compound likely follows similar synthetic routes.

Research Findings and Hypotheses

- Antimicrobial Potential: The thienopyrimidine-dione analog in showed MIC values of 8–32 µg/mL against Staphylococcus aureus. The target compound’s pyrazine-dione core may similarly disrupt bacterial cell-wall synthesis.

- Metabolic Stability : The ethoxy group could reduce cytochrome P450-mediated metabolism compared to trifluoromethyl-containing analogs .

- Crystallographic Data : SHELX programs (widely used for small-molecule refinement ) could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.